Cas no 93-65-2 (Mecoprop)

Mecoprop structure
Mecoprop structure
Mecoprop
93-65-2
C10H11ClO3
214.645542383194
MFCD00002648
34712
7153

Mecoprop Properties

Names and Identifiers

    • 2-(4-Chloro-2-methylphenoxy)propanoic acid
    • 2-(4-Chloro-o-tolyloxy)propionic acid
    • 2-(2-methyl-4-chlorophenoxy)propionic acid
    • Mecoprop
    • Propanoic acid,2-(4-chloro-2-methylphenoxy)-
    • 2M-4CP
    • 2M4KhP
    • 2-MCPP
    • Astix
    • CMPP
    • MCPP
    • Mepro
    • Propal
    • U 46
    • Propionicacid, 2-[(4-chloro-o-tolyl)oxy]- (6CI,8CI)
    • (?à)-2-(4-Chloro-2-methylphenoxy)propanoic acid
    • (?à)-2-(4-Chloro-2-methylphenoxy)propionicacid
    • (?à)-Mecoprop
    • 2-(2-Methyl-4-chlorophenoxy)propanoic acid
    • 2-(4-Chloro-2-methylphenoxy)propionic acid
    • 2-(p-Chloro-o-tolyloxy)propionic acid
    • Anicon B
    • Anicon P
    • Celatox CMPP
    • Compitox
    • Isocarnox
    • Mechlorprop
    • Morogal
    • NSC60282
    • Okultin MP
    • Rankotex
    • SYS 67 Mecmin
    • U 46 KV Fluid
    • a-(2-Methyl-4-chlorophenoxy)propionicacid
    • 2-(4-Chloro-o-tolyloxy)propionicacid
    • 2-(4-Chloro-2-methylphenoxy)propanoic acid (ACI)
    • Propionic acid, 2-[(4-chloro-o-tolyl)oxy]- (6CI, 8CI)
    • (±)-2-(4-Chloro-2-methylphenoxy)propanoic acid
    • (±)-2-(4-Chloro-2-methylphenoxy)propionic acid
    • (±)-Mecoprop
    • MCPP (herbicide)
    • NSC 60282
    • α-(2-Methyl-4-chlorophenoxy)propionic acid
    • +Expand
    • MFCD00002648
    • WNTGYJSOUMFZEP-UHFFFAOYSA-N
    • 1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
    • O=C(C(C)OC1C(C)=CC(Cl)=CC=1)O

Computed Properties

  • 214.04000
  • 1
  • 3
  • 3
  • 214.04
  • 14
  • 208
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 3.1
  • 46.5A^2

Experimental Properties

  • 2.50030
  • 46.53000
  • 1.5390 (estimate)
  • 308.11°C (rough estimate)
  • 88-90°C
  • 100 °C
  • 3709
  • Colorless crystal
  • 1.2413 (rough estimate)

Mecoprop Security Information

Mecoprop Customs Data

  • 2918990022
  • China Customs Code:

    2918990022

    Overview:

    2918990022. 2nail4chlorine\2nail4Chloropropionic acid, etc. [including refined2nail4Chloropropionic acid]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:S(Import and Export Pesticide Registration Certificate). Minimum tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2918990022 2-(4-chloro-2-methylphenoxy)acetic acid.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

Mecoprop Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GRZZ-100mg
2-(4-Chloro-2-methylphenoxy)propanoic acid
93-65-2 98%
100mg
$111.00 2024-04-20
A2B Chem LLC
AH81983-100mg
2-(4-Chloro-2-methylphenoxy)propanoic acid
93-65-2 98%
100mg
$93.00
Aaron
AR00GS8B-100mg
2-(4-Chloro-2-methylphenoxy)propanoic acid
93-65-2 95%
100mg
$52.00 2024-07-18
abcr
AB178540-1 g
2-(4-Chloro-2-methylphenoxy)propionic acid, 95%; .
93-65-2 95%
1 g
€101.50 2023-07-20
Apollo Scientific
BIM190-250mg
Mecoprop
93-65-2 95
250mg
£48.00
Enamine
EN300-21435-0.05g
2-(4-chloro-2-methylphenoxy)propanoic acid
93-65-2 95%
0.05g
$19.0 2023-09-16
Key Organics Ltd
TS-03067-1MG
2-(4-Chloro-2-methylphenoxy)propanoic acid
93-65-2 >97%
1mg
2023-04-19
MedChemExpress
HY-118126-50mg
Mecoprop
93-65-2 99.80%
50mg
¥300 2024-07-21
TRC
M203050-100mg
Mecoprop
93-65-2
100mg
$ 136.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSP715-100mg
2-(4-chloro-2-methylphenoxy)propanoic acid
93-65-2 95%
100mg
¥202.0

Mecoprop Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Trichloroethylene ;  25 °C
1.2 Reagents: tert-Butyl hypochlorite ;  30 min, 25 °C; 25 °C → 40 °C; 30 min, 40 °C
Reference
Method of chlorinating 2-methylphenoxyalkanecarboxylic acids
, Poland, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Chlorine Catalysts: Pyridine
Reference
Preparation of herbicidal 2-(2-methyl-4-chlorophenoxy)propionic acid
, Poland, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Preparation of (4-chloro-2-methylphenoxy)alkanoic acids by chlorination of (2-methylphenoxy)alkanoic acids
, Czechoslovakia, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen ,  Ozone Catalysts: Acetic acid Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Hydrogen peroxide Catalysts: Selenium dioxide ;  0 °C; 48 h, rt
Reference
New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids
Latypova, L. R.; Salikhov, Sh. M.; Legostaeva, Yu. V.; Khusnitdinov, R. N.; Ishmuratov, G. Yu.; et al, Russian Journal of Organic Chemistry, 2018, 54(9), 1313-1318

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Aminourea hydrochloride ,  Ozone Solvents: Acetic acid ,  Dichloromethane ;  0 °C; rt
Reference
Method for preparation of 2-(chlorophenoxy)propionic acid derivatives
, Russian Federation, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 - 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Reference
Chemoenzymatic Synthesis of Enantioenriched (R)- and (S)-Aryloxyalkanoic Herbicides
Colombo, Danilo ; Albergati, Alessia ; Ferrandi, Erica E. ; Tessaro, Davide ; Gatti, Francesco G. ; et al, European Journal of Organic Chemistry, 2022, 2022(25),

Synthetic Circuit 7

Reaction Conditions
Reference
Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S)-3,4-Dihydro-3-methyl-2H-[1,4]benzoxazines
Vakarov, Sergey A.; Chulakov, Evgeny N.; Sadretdinova, Liliya Sh.; Kodess, Mikhail I.; Ezhikova, Marina A.; et al, ChemistrySelect, 2020, 5(13), 4069-4073

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tributylamine ,  Potassium carbonate ,  Potassium iodide Solvents: Cyclohexanone ;  10 h, 85 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 80 °C
1.3 Reagents: Hydrochloric acid
Reference
Studies on syntheses and biological activities of novel 3,5-dimethylpyrazole compounds containing [monohalogeno-(methyl)phenoxy]acyl group
Tarasiuk, B., Annales Universitatis Mariae Curie-Sklodowska, 2004, 59, 77-88

Synthetic Circuit 9

Reaction Conditions
Reference
Enantioselective hydrolysis of (aryloxy)propionic esters by bovine serum albumin: enhancement in selectivity by β-cyclodextrin
Kamal, Ahmed; Ramalingam, T.; Venugopal, N., Tetrahedron: Asymmetry, 1991, 2(1), 39-42

Synthetic Circuit 10

Reaction Conditions
Reference
Optically active aryloxyalkanoic compounds
, France, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Method for purifying phenoxycarboxylic acid herbicide
, China, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Structural requisites of 2-(p-chlorophenoxy)propionic acid analogues for activity on native rat skeletal muscle chloride conductance and on heterologously expressed CLC-1
Liantonio, Antonella; De Luca, Annamaria; Pierno, Sabata; Didonna, Maria Paola; Loiodice, Fulvio; et al, British Journal of Pharmacology, 2003, 139(7), 1255-1264

Synthetic Circuit 13

Reaction Conditions
Reference
Carboxylic acids and skeletal muscle chloride channel conductance: effects on the biological activity induced by the introduction of methyl groups on the aromatic ring of chiral α-(4-chloro-phenoxy)alkanoic acids
Ferorelli, Savina; Loiodice, Fulvio; Tortorella, Vincenzo; Conte-Camerino, Diana; De Luca, Anna Maria, Farmaco, 2001, 56(3), 239-246

Synthetic Circuit 14

Reaction Conditions
Reference
Synthesis of 2-(halophenoxy)propionate S-(4-nitrobenzyl)isothiuronium salts
Tarasiuk, Bogdan, Pestycydy (Warsaw), 1996, (1), 5-13

Synthetic Circuit 15

Reaction Conditions
Reference
Method of producing 4-chloro-2-methylphenoxyalkanoic acids by chlorination of 2-methylphenoxyalkanoic acids
, Czechoslovakia, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
A method for preparing (4-chloro-2-methylphenoxy)alkanoic acids
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
4-Chloro-2-methylphenoxyalkanoic acids
, Czechoslovakia, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Apparatus and method for preparing 4-chloro-2-methylphenoxyalkanoic acids
, Czechoslovakia, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Phenoxyalkanoic acids, their salts and esters
, Hungary, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
Chlorinated phenoxyalkanoic acids
, European Patent Organization, , ,

Mecoprop Raw materials

Mecoprop Preparation Products

Mecoprop Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:93-65-2)
XU NV SHI
15221998634
1986399151@qq.com

Mecoprop Related Literature

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